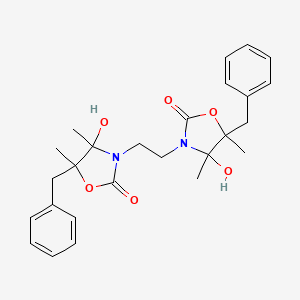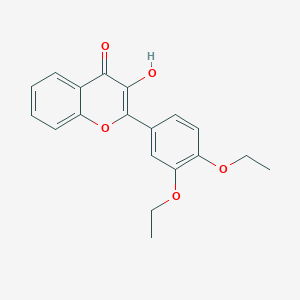![molecular formula C20H20FN3O2 B11067528 N-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11067528.png)
N-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound characterized by the presence of a piperazine ring attached to a fluorophenyl group and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-fluorophenylpiperazine with a benzofuran-2-carboxylic acid derivative under specific conditions. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit equilibrative nucleoside transporters (ENTs), particularly ENT2, by binding to the transporter and preventing the uptake of nucleosides. This inhibition can affect various cellular processes, including nucleotide synthesis and adenosine regulation .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): Another inhibitor of ENTs with a different structural framework.
1-(4-fluorophenyl)piperazine: A simpler compound with similar pharmacological properties
Uniqueness
N-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide is unique due to its specific combination of a piperazine ring, fluorophenyl group, and benzofuran moiety. This unique structure contributes to its selective inhibition of ENT2 over ENT1, making it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C20H20FN3O2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H20FN3O2/c21-16-5-7-17(8-6-16)24-11-9-23(10-12-24)14-22-20(25)19-13-15-3-1-2-4-18(15)26-19/h1-8,13H,9-12,14H2,(H,22,25) |
InChI Key |
TZLMXTUDKGGUCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11067446.png)
![4,7-diamino-5-(4-fluorophenyl)-2-(methylsulfanyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11067448.png)
![15-methoxy-6,6-dioxo-6λ6,9-dithia-3,11,19-triazapentacyclo[10.7.0.03,10.04,8.013,18]nonadeca-1(12),10,13(18),14,16-pentaen-2-one](/img/structure/B11067456.png)
![N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11067459.png)
![N-(2,5-dichlorophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11067461.png)
![4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11067468.png)
![6-{[(furan-2-ylmethyl)sulfanyl]methyl}-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11067471.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11067484.png)


![1-(4-{2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]propoxy}-3-methoxyphenyl)ethanone](/img/structure/B11067501.png)
![6-amino-1-phenyl-2-[(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-ylmethyl)sulfanyl]pyrimidin-4(1H)-one](/img/structure/B11067511.png)
![3-(4-Tert-butylphenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B11067516.png)

